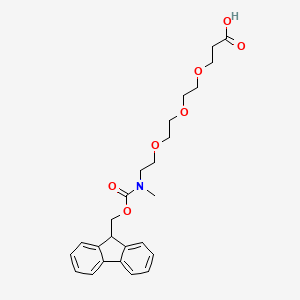
Fmoc-N-メチル-N-アミド-PEG2-酸
概要
説明
Fmoc-N-methyl-N-amido-PEG2-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amide, and a PEG spacer. This compound is primarily used in peptide synthesis and bioconjugation due to its ability to enhance the solubility and stability of peptides and proteins.
科学的研究の応用
Fmoc-N-methyl-N-amido-PEG2-acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to improve solubility and stability of peptides.
Biology: Facilitates the study of protein interactions and functions by enhancing the properties of peptide probes.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic peptides and proteins.
Industry: Utilized in the development of bioconjugates and biomaterials for various industrial applications
作用機序
Target of Action
Fmoc-N-methyl-N-amido-PEG2-acid, also known as Fmoc-N-methyl-PEG3-CH2CH2COOH, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link.
Mode of Action
The compound contains a hydrophilic Polyethylene Glycol (PEG) spacer, which increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
In ADCs, the compound links an antibody to a cytotoxic drug, allowing the drug to be delivered directly to cells expressing the antibody’s target antigen . In PROTACs, the compound links a ligand for an E3 ubiquitin ligase to a ligand for a target protein, leading to the degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of the compound are largely determined by the properties of the ADC or PROTAC it is part of. The PEG spacer in the compound can reduce or eliminate renal clearance and protect the conjugate from proteolysis, contributing to longer in vivo circulation times .
Result of Action
The result of the compound’s action is the formation of a stable ADC or PROTAC, which can then exert its intended therapeutic effect. For ADCs, this typically involves the targeted killing of cells expressing a specific antigen . For PROTACs, this involves the targeted degradation of a specific protein .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the efficiency of Fmoc deprotection can be affected by the pH of the solution . Additionally, the stability of the compound and its conjugates can be affected by temperature and other storage conditions .
生化学分析
Biochemical Properties
Fmoc-N-methyl-N-amido-PEG2-acid plays a significant role in biochemical reactions, particularly in peptide synthesis and drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. The Fmoc group can be deprotected under basic conditions to reveal a free amine, which can then form stable amide bonds with carboxylic acids in the presence of activators like EDC or DCC . This interaction is crucial for the conjugation of peptides and proteins, enhancing their solubility and stability.
Cellular Effects
The effects of Fmoc-N-methyl-N-amido-PEG2-acid on cells are multifaceted. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The PEG spacer in the compound increases the hydrodynamic volume of conjugated peptides, reducing renal clearance and protecting them from proteolysis . This results in prolonged circulation times and reduced antigenicity, which are beneficial for therapeutic applications.
Molecular Mechanism
At the molecular level, Fmoc-N-methyl-N-amido-PEG2-acid exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to amine groups on peptides and proteins, facilitating their conjugation. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the PEG spacer can alter the conformation of the conjugated molecules, affecting their biological activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-N-methyl-N-amido-PEG2-acid change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that the PEGylation of peptides with this compound results in sustained biological activity and reduced degradation . This stability is crucial for in vitro and in vivo experiments, ensuring consistent results over extended periods.
Dosage Effects in Animal Models
The effects of Fmoc-N-methyl-N-amido-PEG2-acid vary with different dosages in animal models. At low doses, the compound enhances the solubility and stability of conjugated peptides without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, such as immune responses or organ damage . Understanding the dosage thresholds is essential for optimizing the therapeutic applications of this compound.
Metabolic Pathways
Fmoc-N-methyl-N-amido-PEG2-acid is involved in several metabolic pathways, primarily related to its role in peptide synthesis and drug delivery. The compound interacts with enzymes like peptidases and proteases, which can cleave the PEG spacer and release the active peptide . This controlled release mechanism is beneficial for targeted drug delivery, ensuring that the therapeutic agent is released at the desired site of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-methyl-N-amido-PEG2-acid typically involves the following steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine functionality.
PEGylation: The PEG spacer is attached to the protected amine.
Methylation: The amide is methylated to form the final product.
The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of Fmoc-N-methyl-N-amido-PEG2-acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Fmoc-N-methyl-N-amido-PEG2-acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions to expose the free amine.
Amide Bond Formation: Reaction with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used as coupling agents.
Major Products
The major products formed from these reactions include the deprotected amine and various amide-linked conjugates, depending on the reactants used.
類似化合物との比較
Similar Compounds
Fmoc-N-amido-PEG2-acid: Similar structure but lacks the methylated amide.
Fmoc-N-amido-PEG4-acid: Contains a longer PEG spacer.
Fmoc-N-amido-PEG8-acid: Features an even longer PEG spacer for increased solubility and flexibility
Uniqueness
Fmoc-N-methyl-N-amido-PEG2-acid is unique due to its methylated amide, which provides enhanced stability compared to its non-methylated counterparts. This makes it particularly useful in applications requiring robust and stable peptide conjugates.
特性
IUPAC Name |
3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEBDIJQSKVIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128490 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-77-9 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
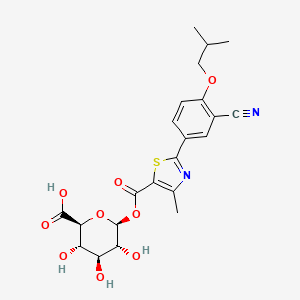
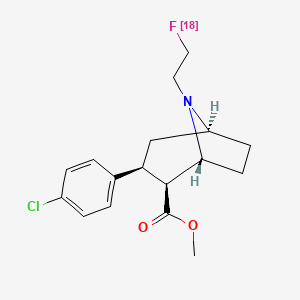


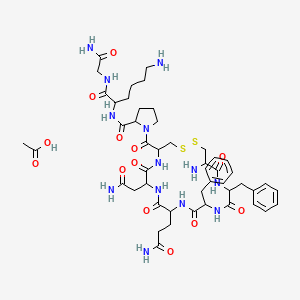

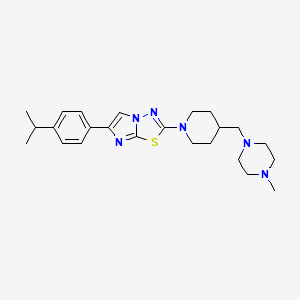
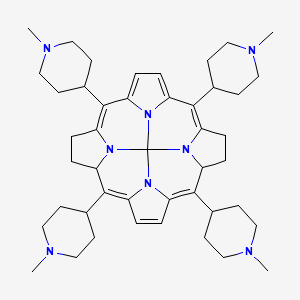

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)
